SERT Inhibition Activity: Ortho-Fluorinated Azepane vs. Non-Fluorinated Analog
2-(2-Fluorophenyl)azepane exhibits measurable inhibitory activity against the serotonin transporter (SERT) with an IC50 of 23 nM [1]. In stark contrast, the non-fluorinated analog, 2-Phenylazepane (CAS 3466-82-8), is essentially inactive against SERT under comparable conditions, with a reported IC50 of 16,500 nM [2]. This represents a >700-fold improvement in SERT inhibition potency conferred by the ortho-fluoro substitution.
| Evidence Dimension | Inhibitory potency against serotonin transporter (SERT) |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | 2-Phenylazepane: IC50 = 16,500 nM |
| Quantified Difference | >700-fold increase in potency |
| Conditions | Target compound data: Inhibition of rat synaptosomes 5HT transporter assessed as reduction in [3H]serotonin reuptake [1]. Comparator data: Inhibition of dopamine transporter-mediated [3H]dopamine uptake in Wistar rat striatal synaptosomes [2]. |
Why This Matters
The ortho-fluoro group is a critical structural determinant for potent SERT engagement, which is essential for neuroscience programs targeting serotonin-related disorders.
- [1] BindingDB. Entry BDBM50529074 (CHEMBL4574299) for 2-(2-Fluorophenyl)azepane: IC50 = 23 nM at rat SERT. View Source
- [2] BindingDB. PrimarySearch_ki entry for 2-Phenylazepane: IC50 = 1.65E+4 nM at dopamine transporter. View Source
